

# UV-Vis absorption characteristics of 3-Chloro-5-fluorophenethyl alcohol

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## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenethyl alcohol

CAS No.: 842123-84-6

Cat. No.: B3038262

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Publish Comparison Guide: UV-Vis Characterization of **3-Chloro-5-fluorophenethyl Alcohol**

## Executive Summary & Strategic Context

Compound: **3-Chloro-5-fluorophenethyl alcohol** CAS Registry Number: 289039-42-5 (Generic/Isomer specific variants may apply) Application: Chiral intermediate for API synthesis (e.g., kinase inhibitors), fluorinated building block.

In the high-stakes environment of drug development, **3-Chloro-5-fluorophenethyl alcohol** serves as a critical scaffold. Its UV-Vis absorption profile is not merely a physical property but a "molecular fingerprint" essential for validating regioisomeric purity. Unlike simple phenethyl alcohol, the presence of mixed halogenation (Cl, F) at the meta positions (3,5) introduces specific electronic perturbations that distinguish it from its ortho or para isomers (e.g., the 3,4-isomer common in other pathways).

This guide moves beyond basic spectral data to establish a comparative spectroscopic framework. We analyze how the specific 3,5-substitution pattern alters the benzene chromophore compared to standard alternatives, providing a robust protocol for identity verification without immediate reliance on NMR or MS.

## Theoretical Framework: The Halogenated Chromophore

To interpret the spectrum accurately, we must deconstruct the electronic contributions:

- The Core Chromophore (Benzene B-Band):
  - The parent phenethyl alcohol exhibits the classic benzene secondary band ( transition, ) centered around 254–260 nm with low molar absorptivity ( ).
  - The ethyl alcohol side chain (-CH<sub>2</sub>-CH<sub>2</sub>-OH) exerts a negligible auxochromic effect due to the insulating methylene group, acting primarily as a weak alkyl donor via hyperconjugation.
- The Halogen Effect (Auxochromic Shift):
  - Chlorine (-Cl): Acts as a distinct auxochrome. While inductively withdrawing (-I), its lone pair donation (+M) dominates the UV interaction, typically causing a bathochromic (red) shift of +5–10 nm and a hyperchromic (intensity) effect.
  - Fluorine (-F): Possesses a strong -I effect and weak +M effect. Uniquely, fluorine often retains or sharpens the vibrational fine structure of the benzene ring (the "fingers" of the peak) compared to heavier halogens.
- The 3,5-Meta Substitution Pattern (The Differentiator):
  - In **3-Chloro-5-fluorophenethyl alcohol**, both halogens are meta to the alkyl chain and meta to each other.
  - Symmetry & Selection Rules: The 1,3,5-substitution pattern (pseudo-symmetry) often leads to a preservation of forbidden transition characteristics, resulting in lower values compared to 3,4- (asymmetric) isomers. This is the key diagnostic feature.

## Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct structural competitors.

Feature	3-Chloro-5-fluorophenethyl alcohol ( <b>Target</b> )	3-Chloro-4-fluorophenethyl alcohol ( <b>Common Isomer</b> )	Phenethyl Alcohol ( <b>Parent/Control</b> )
Primary (B-Band)	262 – 266 nm (Predicted)	268 – 272 nm	258 nm
Molar Absorptivity ( )	Moderate ( )	High ( )	Low ( )
Spectral Shift	Moderate Bathochromic	Strong Bathochromic	Baseline
Fine Structure (in Hexane)	Distinct, Sharp	Broadened / Smoothed	Sharp
Electronic Logic	Meta positioning minimizes resonance conjugation length.	Para fluorine allows direct conjugation axis, extending .	No auxochromes to extend conjugation.
Purity Risk	Contamination by 3,4-isomer detectable by broadening of peaks.	N/A	N/A

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*Critical Insight: If your spectrum shows a "shoulder" or significant broadening >270 nm, suspect contamination with the 3,4-isomer or polychlorinated byproducts.*

# Experimental Protocol: Self-Validating Characterization

This protocol is designed to maximize the "fingerprint" region (240–280 nm) to distinguish isomers.

## Reagents & Equipment

- Solvent: Spectroscopic Grade Cyclohexane or n-Hexane (Preferred for fine structure). Use Methanol only for solubility issues (Note: Polar solvents blur fine structure).
- Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
- Quartz Cuvettes: 10 mm path length (matched pair).

## Step-by-Step Methodology

- Baseline Correction:
  - Fill both cuvettes with pure solvent. Run baseline correction (200–400 nm).
  - Validation: Absorbance should be  $< 0.005 A$  across the range.
- Stock Solution Preparation (Gravimetric):
  - Weigh 10.0 mg (0.1 mg) of **3-Chloro-5-fluorophenethyl alcohol**.
  - Dissolve in 100 mL volumetric flask with solvent (Conc. 100 mg/L).
  - Note: Sonicate for 2 mins to ensure complete dissolution.
- Dilution Series (Linearity Check):

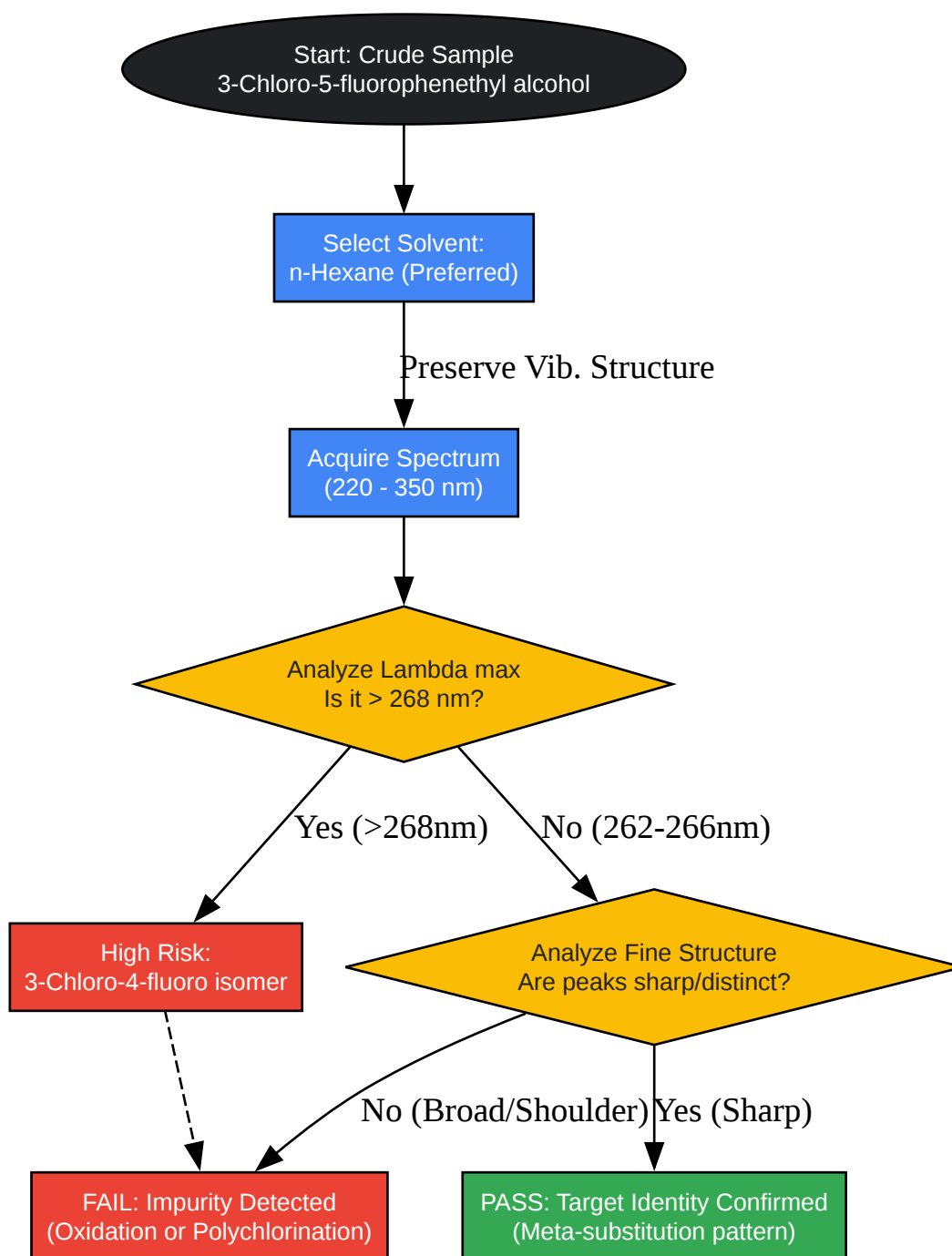
- Prepare three working concentrations: 10 mg/L, 25 mg/L, 50 mg/L.
- Why? To confirm Beer-Lambert Law adherence and rule out aggregation.
- Measurement:
  - Scan range: 220 nm to 350 nm.
  - Scan speed: Slow (to capture vibrational fingers).
- Data Processing:
  - Calculate Molar Absorptivity ( $\epsilon$ ) at  $\lambda$  using:
$$\epsilon = \frac{A}{c \cdot d}$$
(Where  $A$  = Absorbance,  $c$  = Molar concentration,  $d$  = 1 cm)

## Acceptance Criteria (Self-Validation)

- Valley-to-Peak Ratio: In non-polar solvent, the valley between the primary peaks (approx 260/266 nm) should be distinct (Ratio < 0.8). If the valley is filled, suspect isomer contamination.
- Absorbance @ >300 nm: Must be < 0.01 A. Significant absorption here indicates oxidized impurities (ketones/aldehydes).

## Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound and distinguishing it from the 3,4-isomer.



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Caption: Logical workflow for distinguishing the 3,5-substituted target from common 3,4-isomers using spectral shifts and fine structure analysis.

## References

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